

Application Notes and Protocols: Adsorption of Reactive Black 39 on Activated Carbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Black 39*

Cat. No.: *B15552041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes, such as **Reactive Black 39**, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation, necessitating effective removal methods from industrial effluents. Adsorption onto activated carbon is a highly effective and widely used technique for the removal of these dyes due to the high surface area and porous structure of the adsorbent.^{[1][2]} This document provides detailed application notes and protocols for the adsorption of a representative reactive dye, Reactive Black 5 (used as a proxy for **Reactive Black 39** due to extensive data availability), onto activated carbon. The principles and methods described herein are broadly applicable to the study of **Reactive Black 39**.

Data Presentation

The following tables summarize quantitative data from various studies on the adsorption of reactive dyes on activated carbon, highlighting the key parameters influencing the adsorption process.

Table 1: Adsorption Isotherm Parameters for Reactive Black 5 on Activated Carbon

Activated Carbon Source	Isotherm Model	q_max (mg/g)	K_L (L/mg)	K_F ((mg/g)^(L/mg)^(1/n))	n	R ²	Reference
Bamboo-based	Langmuir	545	-	-	-	-	[3]
Commercial (F400)	Langmuir	176	-	-	-	-	[3]
Longan Peel-derived	Freundlich	>370	-	-	-	0.962	[4]
Macadamia Nutshell-derived	Langmuir	123.51	-	-	-	-	[5]

Table 2: Kinetic Model Parameters for Reactive Black 5 Adsorption

Activated Carbon Source	Kinetic Model	q_e (exp) (mg/g)	k ₂ (g/mg·min)	R ²	Reference
Commercial	Pseudo-second-order	~95	-	>0.99	[6]
Longan Peel-derived	Elovich	-	-	-	[4]

Table 3: Effect of Initial pH on Adsorption Capacity of Reactive Black 5

Initial pH	Adsorption Capacity (q_e) (mg/g)	Reference
2.0	246.0	[7]
3.0	Optimal performance	[4]
4.0	< 200	[7]
8.0	< 200	[7]
10.0	239.1	[7]

Experimental Protocols

Protocol 1: Preparation of Activated Carbon from a Precursor (e.g., Longan Peel)

This protocol describes a chemical activation method using phosphoric acid.

Materials:

- Longan peels (or other biomass precursor)
- Deionized water
- Phosphoric acid (H_3PO_4) solution (50% w/v)
- Hydrochloric acid (HCl) solution (0.1 M)
- Sodium hydroxide (NaOH) solution (0.1 M)
- Muffle furnace
- Oven
- Grinder or mill
- Sieves

Procedure:

- Preparation of Precursor: Wash the longan peels thoroughly with tap water followed by deionized water to remove any surface impurities. Dry the washed peels in an oven at 105°C for 24 hours.
- Carbonization and Activation: Grind the dried peels into a fine powder and sieve to a uniform particle size. Impregnate the powder with a 50% (w/v) H_3PO_4 solution at a ratio of 1:4 (biomass:acid).
- Pyrolysis: Place the impregnated biomass in a ceramic crucible and heat in a muffle furnace under a nitrogen atmosphere. Heat to an activation temperature of 850°C for a duration of 1-2 hours.
- Washing and Neutralization: Allow the activated carbon to cool to room temperature. Wash the product with hot deionized water and then with 0.1 M HCl to remove any remaining activating agent and inorganic matter. Continue washing with deionized water until the pH of the filtrate is neutral.
- Drying: Dry the final activated carbon product in an oven at 110°C for 24 hours. Store in a desiccator until use.

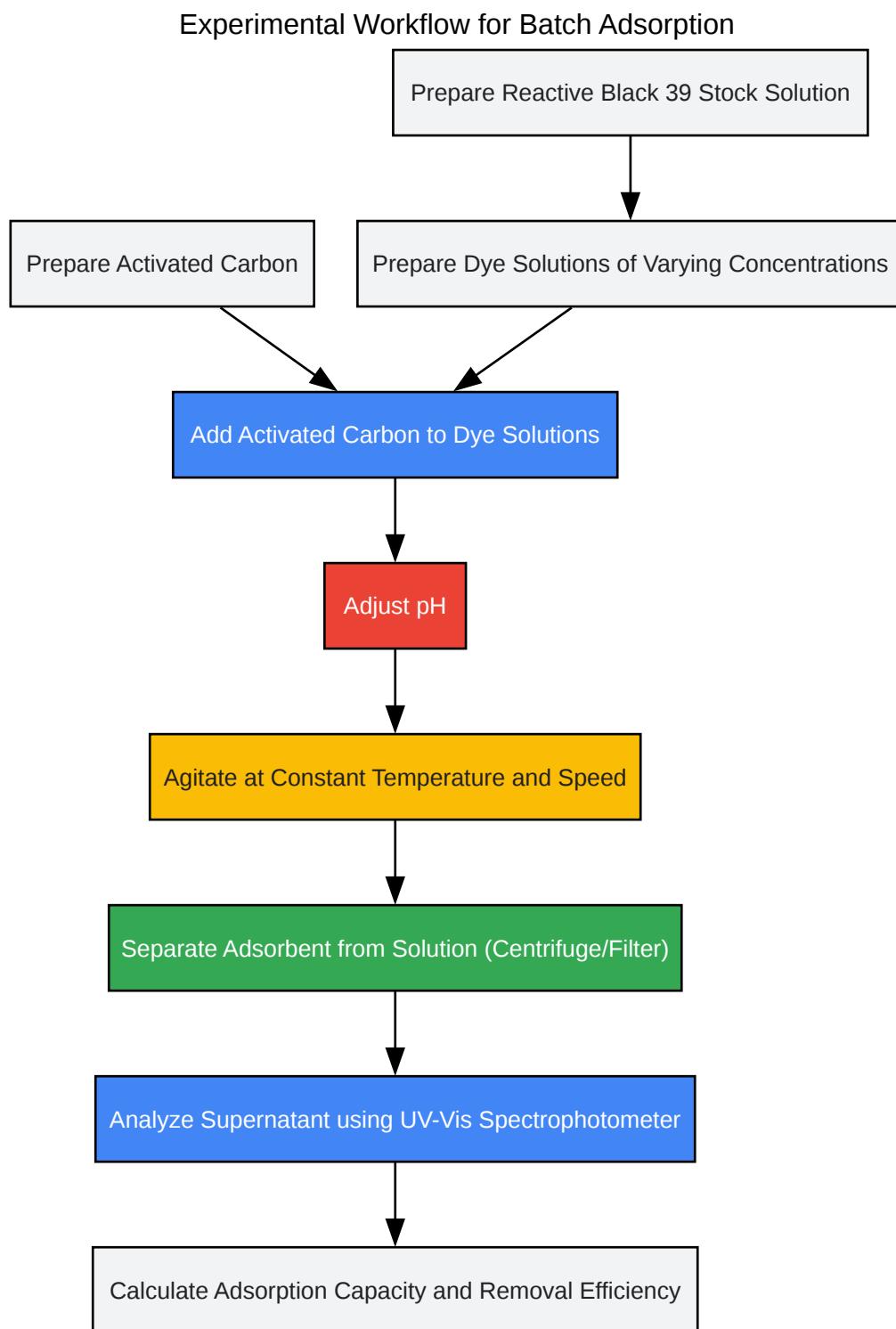
Protocol 2: Batch Adsorption Experiments

This protocol details the procedure for conducting batch adsorption studies to determine the removal efficiency of Reactive Black 5.

Materials:

- Prepared activated carbon
- Reactive Black 5 dye stock solution (e.g., 1000 mg/L)
- Deionized water
- pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment

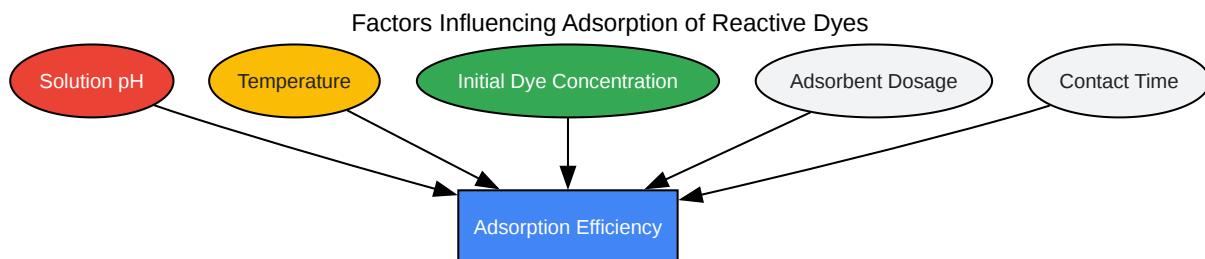
- Orbital shaker
- Centrifuge or filtration apparatus
- UV-Vis Spectrophotometer


Procedure:

- Preparation of Dye Solutions: Prepare a series of dye solutions of known concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L) by diluting the stock solution with deionized water.
- Adsorption Experiment:
 - For each experimental run, add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume of dye solution (e.g., 100 mL) of a specific concentration.
 - Adjust the initial pH of the solutions to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.^[4]
 - Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 24 hours).
- Sample Analysis:
 - After agitation, separate the adsorbent from the solution by centrifugation or filtration.
 - Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Reactive Black 5 (typically around 597 nm).
- Data Calculation:
 - The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e , in mg/g) can be calculated using the following equation: $q_e = (C_0 - C_e) * V / m$ Where:
 - C_0 = Initial dye concentration (mg/L)

- C_e = Equilibrium dye concentration (mg/L)
- V = Volume of the solution (L)
- m = Mass of the adsorbent (g)
- The removal efficiency (%) can be calculated as: Removal Efficiency (%) = $((C_0 - C_e) / C_0) * 100$

Visualizations


Experimental Workflow for Batch Adsorption Studies

[Click to download full resolution via product page](#)

Caption: Workflow for batch adsorption experiments.

Factors Influencing Adsorption of Reactive Dyes

[Click to download full resolution via product page](#)

Caption: Key parameters affecting dye adsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pjoes.com [pjoes.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Reactive Black dye adsorption/desorption onto different adsorbents: effect of salt, surface chemistry, pore size and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Adsorption of Reactive Black 39 on Activated Carbon]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552041#adsorption-of-reactive-black-39-on-activated-carbon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com